molecular formula C15H16N2O2 B2677431 N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide CAS No. 2361639-12-3

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2677431
CAS No.: 2361639-12-3
M. Wt: 256.305
InChI Key: KEGYBDRMTJIQGA-UHFFFAOYSA-N
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Description

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a methoxyisoquinoline moiety and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide typically involves the condensation of 7-methoxyisoquinoline with an appropriate amide precursor. One common method includes the reaction of 7-methoxyisoquinoline with an acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Methoxyisoquinolin-1-yl)acetamide
  • N-(7-Methoxyisoquinolin-1-yl)propionamide
  • N-(7-Methoxyisoquinolin-1-yl)butyramide

Uniqueness

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its methoxyisoquinoline moiety is particularly significant, as it imparts specific electronic and steric properties that influence its interactions with other molecules .

Properties

IUPAC Name

N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYBDRMTJIQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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